molecular formula C5H10N4 B2607978 1-(4H-1,2,4-triazol-4-yl)propan-2-amine CAS No. 1341337-53-8

1-(4H-1,2,4-triazol-4-yl)propan-2-amine

Cat. No. B2607978
CAS RN: 1341337-53-8
M. Wt: 126.163
InChI Key: HAMJVQKPXSMCJC-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are important active pharmaceutical scaffolds . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . Similarly, nineteen novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones were synthesized .


Molecular Structure Analysis

The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .


Physical And Chemical Properties Analysis

The IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazole derivatives have shown promise as anticancer agents. Researchers have synthesized novel 1,2,4-triazole derivatives and evaluated their cytotoxic activities against human cancer cell lines. Some compounds demonstrated cytotoxicity at concentrations lower than 12 μM, particularly against the Hela cell line . These findings highlight the potential of 1,2,4-triazole-based compounds in cancer therapy.

Antibiotic Recognition

Coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)) ligands have been explored for their sensibility and detection capabilities. Specifically, one such polymer exhibited high sensitivity and low detection limits in recognizing antibiotics (such as NZF, NFT, and FZD) and pesticide identification .

Anti-Tumor Activity

Another coordination polymer demonstrated good anti-tumor activity against glioma cells. This suggests that 1,2,4-triazole-containing compounds may hold promise as potential agents in cancer treatment .

Corrosion Inhibition

N-(4H-1,2,4-triazol-4-yl)octanamide (OAT) was studied as a corrosion inhibitor. Structural modifications were used to enhance the adsorption behavior of the inhibitor molecules, significantly improving corrosion efficiency. The weak corrosion inhibitor molecule 4-amino-1,2,4-triazole (AT) was connected to OAT via a hydrophobic tail, resulting in improved performance .

Drug Development

The 1,2,4-triazole core has been incorporated into various drug candidates, including antibacterial agents, sedatives, antifungal agents, central nervous system stimulants, antivirals, anti-inflammatories, and antitumor agents . Its ability to form hydrogen bonds with different targets contributes to improved pharmacokinetics and pharmacological properties.

Heterocyclic Scaffold

Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms (like the 1,2,4-triazole ring), serve as essential pharmaceutical scaffolds. These scaffolds play a crucial role in drug discovery, enhancing the properties of compounds and their interactions with biological targets .

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

Our results indicated that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

properties

IUPAC Name

1-(1,2,4-triazol-4-yl)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-5(6)2-9-3-7-8-4-9/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMJVQKPXSMCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NN=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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